(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a unique combination of pyrano, thiazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[4,3-d]thiazole core, followed by the introduction of the furan-2-yl group and the acrylamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the purity of intermediates, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for similar studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its unique structure might interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.
Mechanism of Action
The mechanism of action of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a furan ring.
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
What sets (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide apart is its combination of a pyrano[4,3-d]thiazole core with a furan-2-yl group and an acrylamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(4-3-9-2-1-6-18-9)15-13-14-10-5-7-17-8-11(10)19-13/h1-4,6H,5,7-8H2,(H,14,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWVEFEWLCEGO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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